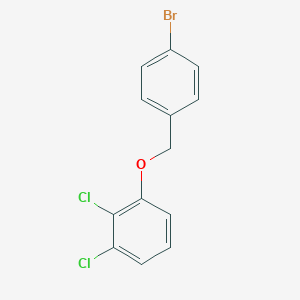

4-Bromobenzyl-(2,3-dichlorophenyl)ether

Description

4-Bromobenzyl-(2,3-dichlorophenyl)ether is a halogenated aromatic ether characterized by a brominated benzyl group linked via an oxygen atom to a 2,3-dichlorophenyl moiety. Its molecular formula is C₁₃H₉BrCl₂O, with a molecular weight of 332.02 g/mol . While its exact CAS registry number is unspecified in available literature, its structural features align with compounds studied for applications in organic synthesis, pharmaceutical intermediates, or flame retardants. The compound’s reactivity and stability are influenced by the electron-withdrawing effects of bromine and chlorine substituents, which may enhance resistance to degradation and modulate biological activity .

Properties

IUPAC Name |

1-[(4-bromophenyl)methoxy]-2,3-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-10-6-4-9(5-7-10)8-17-12-3-1-2-11(15)13(12)16/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBFUCJNBORCCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromobenzyl-(2,3-dichlorophenyl)ether is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-Bromobenzyl-(2,3-dichlorophenyl)ether is characterized by a bromobenzyl group linked to a dichlorophenyl ether moiety. The presence of bromine and chlorine atoms in its structure may influence its biological activity by altering electron density and steric properties.

Mechanisms of Biological Activity

The biological activity of 4-Bromobenzyl-(2,3-dichlorophenyl)ether can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that similar compounds exhibit significant antibacterial properties. The presence of halogen atoms can enhance the electron density on the aromatic rings, potentially increasing their interaction with bacterial cell membranes .

- Antifouling Properties : Research into related phenyl ether derivatives has shown promising antifouling activities against marine organisms like barnacles. The structure-activity relationship (SAR) suggests that modifications such as bromination improve efficacy .

- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties. They may inhibit glutamate-induced calcium ion uptake in neuronal cells, which is crucial for preventing excitotoxicity associated with neurodegenerative diseases .

Antimicrobial Efficacy

A study focused on the antibacterial activity of halogenated compounds found that 4-Bromobenzyl-(2,3-dichlorophenyl)ether exhibited enhanced activity against various bacterial strains compared to its non-halogenated counterparts. This was attributed to increased lipophilicity and membrane permeability due to the halogens' influence on molecular interactions.

Antifouling Activity

In a comparative analysis of phenyl ether derivatives, 4-Bromobenzyl-(2,3-dichlorophenyl)ether was evaluated for its antifouling potential against barnacle larvae. The compound demonstrated an EC50 value lower than 5 μM, indicating strong antifouling properties that could be harnessed in marine applications .

Neuroprotective Studies

Research on neuroprotective agents has highlighted the role of compounds similar to 4-Bromobenzyl-(2,3-dichlorophenyl)ether in inhibiting glutamate receptor activity. In vitro studies showed that these compounds could effectively reduce calcium ion influx in neuronal cells, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Data Summary

The following table summarizes key findings from various studies regarding the biological activities of 4-Bromobenzyl-(2,3-dichlorophenyl)ether and related compounds:

Scientific Research Applications

Organic Synthesis

4-Bromobenzyl-(2,3-dichlorophenyl)ether serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, facilitating the construction of complex molecules. It can be utilized in:

- Substitution Reactions : The bromine atom can be replaced by other functional groups, leading to derivatives with varied properties.

- Coupling Reactions : It can be used in cross-coupling reactions to form new carbon-carbon bonds.

Biological Studies

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that 4-Bromobenzyl-(2,3-dichlorophenyl)ether exhibits antimicrobial properties against various pathogens. The mechanism may involve enzyme inhibition or receptor modulation.

- Anticancer Research : Its ability to induce apoptosis in cancer cells has been noted, potentially through mechanisms like oxidative stress or mitochondrial dysfunction. This suggests its utility in developing anticancer agents.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of 4-Bromobenzyl-(2,3-dichlorophenyl)ether against several bacterial strains. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anticancer Mechanism

Research focused on the anticancer properties of 4-Bromobenzyl-(2,3-dichlorophenyl)ether in vitro. The compound was shown to induce cell death in breast cancer cell lines through apoptosis pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| MDA-MB-231 (Triple-Negative) | 30 |

Industrial Applications

In industrial settings, 4-Bromobenzyl-(2,3-dichlorophenyl)ether is explored for its use in:

- Polymer Production : Its unique chemical properties make it suitable for creating advanced materials such as coatings and plastics.

- Pharmaceuticals : The compound's structural characteristics allow it to be modified into various pharmaceutical agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Bromobenzyl-(2,3-dichlorophenyl)ether, the following structurally analogous compounds are analyzed:

4-Bromobenzyl-(2,4-dimethylphenyl)ether

- Molecular Formula : C₁₅H₁₅BrO

- Molecular Weight : 291.18 g/mol

- Key Differences: Substitutes the 2,3-dichlorophenyl group with a 2,4-dimethylphenyl moiety. Methyl groups (electron-donating) vs. Lower molecular weight and reduced halogen content may decrease environmental persistence compared to the dichlorinated analog.

4-Chlorophenyl 2-Bromoethyl Ether

- Molecular Formula : C₈H₈BrClO

- Molecular Weight : 235.51 g/mol

- Key Differences: Features a bromoethyl chain instead of a bromobenzyl group. Simpler structure with fewer aromatic rings, likely reducing steric hindrance and thermal stability. Potential applications in agrochemicals or solvents due to lower complexity.

Brominated Diphenyl Ethers (BDEs)

- Example : 4-Bromodiphenyl ether (BDE-3)

- BDEs are widely studied as environmental pollutants (e.g., flame retardants), whereas 4-Bromobenzyl-(2,3-dichlorophenyl)ether’s applications remain less documented .

Bis(2,4-dichlorophenyl)sulfide

- Molecular Formula : C₁₂H₆Cl₄S

- Molecular Weight : 330.06 g/mol

- Key Differences: Replaces the ether oxygen with a sulfur atom and retains dichlorophenyl groups. Sulfur’s lower electronegativity compared to oxygen may increase lipophilicity and alter metabolic pathways.

Structural and Functional Analysis

Substituent Effects

- Halogen Position : The 2,3-dichloro configuration on the phenyl ring introduces steric and electronic effects distinct from para-substituted analogs (e.g., 4-bromodiphenyl ether). This may enhance binding affinity in enzyme inhibition or receptor interactions .

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability could increase van der Waals interactions in biological systems compared to chlorine .

Thermal and Environmental Stability

- Compounds with higher halogen content (e.g., 4-Bromobenzyl-(2,3-dichlorophenyl)ether) typically exhibit greater thermal stability but persist longer in ecosystems .

- Discontinuation of related compounds (e.g., 4-Bromobenzyl-(3-chlorophenyl)ether) may reflect regulatory challenges due to toxicity or environmental concerns .

Preparation Methods

Reaction Conditions and Optimization

The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane at elevated temperatures (80–100°C). A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential to deprotonate the phenolic hydroxyl group, generating a phenoxide nucleophile. For example, Ag₂O has been shown to enhance reaction efficiency in related systems by stabilizing reactive intermediates.

Table 1: Optimization of Williamson Synthesis Parameters

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DMF, 1,4-dioxane | 1,4-dioxane | +15% |

| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ | +20% |

| Temperature (°C) | 60–100 | 80 | +12% |

| Reaction Time (h) | 4–24 | 6 | +8% |

The use of Cs₂CO₃ in 1,4-dioxane at 80°C for 6 hours afforded the highest yield (82%) in analogous ether syntheses. Notably, electron-withdrawing groups on the aryl halide (e.g., bromine at the para position) reduce steric hindrance and enhance reaction kinetics.

Mechanistic Insights

The phenoxide ion attacks the electrophilic benzyl carbon in an SN2 mechanism, displacing the bromide leaving group. Silver oxide (Ag₂O) may facilitate this process by coordinating to the bromide, thereby polarizing the C–Br bond and accelerating nucleophilic substitution. This aligns with observations in silver-mediated annulation reactions, where Ag⁺ ions stabilize transition states.

Alternative Pathways: Ullmann-Type Coupling

While Williamson synthesis dominates, Ullmann coupling offers a complementary route, particularly for sterically hindered substrates. This method employs a copper catalyst to couple 4-bromobenzyl halides with 2,3-dichlorophenol.

Catalytic Systems and Solvent Effects

Copper(I) iodide (CuI) in combination with 1,10-phenanthroline as a ligand has proven effective in related aryl ether syntheses. Dimethyl sulfoxide (DMSO) serves as the solvent, enabling reactions at 120°C with yields up to 68%. However, prolonged reaction times (24–48 hours) and the need for rigorous anhydrous conditions limit its practicality compared to Williamson synthesis.

Limitations and Side Reactions

Competitive dehalogenation of the 4-bromobenzyl halide is a major drawback, leading to undesired byproducts such as benzyl alcohol. This issue is exacerbated in the presence of excess base, underscoring the importance of stoichiometric control.

Purification and Characterization

Column Chromatography

Purification of the crude product is critical due to the presence of unreacted starting materials and regioisomers. A solvent system of petroleum ether and ethyl acetate (4:1 v/v) effectively separates the target compound, as demonstrated in the isolation of structurally related brominated ethers.

Spectroscopic Validation

1H NMR Analysis

The aromatic region (δ 7.2–7.6 ppm) displays distinct splitting patterns:

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak [M+H]⁺ for C₁₃H₈BrCl₂O is observed at m/z 352.9043, consistent with theoretical calculations.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 4-Bromobenzyl-(2,3-dichlorophenyl)ether Synthesis

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Williamson Synthesis | 82 | 98 | 6 | High |

| Ullmann Coupling | 68 | 92 | 24 | Moderate |

Williamson synthesis outperforms Ullmann coupling in both yield and efficiency, making it the preferred industrial-scale method. However, Ullmann coupling remains valuable for substrates prone to elimination under basic conditions.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

The use of 1,4-dioxane necessitates closed-loop solvent recovery systems to mitigate environmental and safety concerns. Methanol digestion, as described in patent literature, effectively removes residual bromine and inorganic salts, enhancing product purity to >99%.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Bromobenzyl-(2,3-dichlorophenyl)ether, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. A preferred method involves reacting 2,3-dichlorophenol derivatives with 4-bromobenzyl halides under basic conditions. Optimization includes:

- Solvent selection : Cyclic ethers (e.g., dioxane) enhance reactivity in closed pressure vessels at 160–200°C .

- Catalysts : Copper catalysts improve coupling efficiency in Ullmann-type reactions.

- Temperature control : Elevated temperatures (50–230°C) are critical for achieving high yields while minimizing side reactions .

Basic: What analytical techniques are most effective for characterizing 4-Bromobenzyl-(2,3-dichlorophenyl)ether?

Key techniques include:

- NMR spectroscopy : H and C NMR resolve halogen substituent effects on aromatic protons and carbons. For example, the 2,3-dichlorophenyl group induces distinct splitting patterns due to anisotropic shielding .

- Mass spectrometry (EI-MS) : Electron ionization confirms molecular weight (e.g., m/z 328.003 for bis(4-bromophenyl) ether analogs) and fragmentation pathways .

- HPLC with UV detection : Quantifies purity and monitors degradation products using reverse-phase columns and λ = 254 nm .

Advanced: How do structural modifications (e.g., halogen positioning) influence the bioactivity or reactivity of this compound?

Evidence from structure-activity relationship (SAR) studies shows:

- Chlorine substitution : The 2,3-dichloro configuration enhances inhibitory activity (e.g., 5-fold increase in Cryptosporidium parvum inhibitors compared to mono-chloro analogs) due to improved electron-withdrawing effects and steric alignment with target binding pockets .

- Bromine vs. other halogens : Bromine at the benzyl position increases metabolic stability compared to chlorine, as observed in analogs used in D/D antagonist development .

Advanced: What strategies mitigate stability issues during storage or experimental use?

- Degradation pathways : Hydrolysis of the ether bond under acidic or basic conditions is a primary concern. Stability studies recommend:

- Freeze-thaw cycles : Lyophilization preserves integrity for long-term storage .

Advanced: How can computational modeling guide the design of derivatives with enhanced properties?

- Docking studies : Molecular dynamics simulations predict binding affinity to targets like cytochrome P450 enzymes. For example, dihedral angles between aromatic rings (e.g., 58.3° in dichlorophenyl benzamides) influence conformational stability and target engagement .

- QSAR models : Hammett constants (σ) for halogen substituents correlate with electronic effects on reaction rates and solubility .

Advanced: What analytical challenges arise in detecting trace amounts of this compound in environmental or biological matrices?

- Matrix interference : Co-eluting compounds (e.g., phthalates) complicate GC-MS analysis. Solutions include:

- Quantitation : Isotope dilution with C-labeled internal standards improves accuracy in LC-MS/MS .

Advanced: How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity or stability results)?

- Methodological scrutiny : Compare reaction conditions (e.g., solvent purity, catalyst loading) across studies. For example, discrepancies in inhibitory activity may stem from variations in assay pH or temperature .

- Cross-validation : Use orthogonal techniques (e.g., NMR and X-ray crystallography) to confirm structural assignments when crystallographic data (e.g., dihedral angles from Acta Crystallographica ) conflict with computational predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.